Propan-2-yl 2-(2-methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate
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Overview
Description
Propan-2-yl 2-(2-methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate is a complex organic compound with a unique structure that includes an imidazo[1,2-a]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 2-(2-methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the formation of the imidazo[1,2-a]pyridine core through cyclization reactions, followed by esterification to introduce the carboxylate group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 2-(2-methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Propan-2-yl 2-(2-methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Propan-2-yl 2-(2-methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazo[1,2-a]pyridine derivatives with different substituents. Examples include:
- 2-(2-methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate
- Propan-2-yl 2-(2-ethylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate
Uniqueness
Propan-2-yl 2-(2-methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the propan-2-yl and 2-methylpropyl groups may enhance its stability and interaction with molecular targets compared to other similar compounds.
This detailed article provides an overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds. Further research and studies are necessary to fully understand its potential and applications in various fields.
Biological Activity
Propan-2-yl 2-(2-methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate is a derivative of the imidazo[1,2-a]pyridine class, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic effects against various diseases. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound can be represented as follows:
- Molecular Formula : C15H20N2O2
- Molecular Weight : 252.34 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Imidazo[1,2-a]pyridine derivatives have shown significant antimicrobial properties. Research indicates that compounds within this class exhibit activity against various bacterial strains and fungi. For example:
- Antibacterial Activity : Studies have demonstrated that certain imidazopyridine derivatives possess potent antibacterial effects against multidrug-resistant strains of bacteria. The minimum inhibitory concentration (MIC) values for these compounds can range from 0.05 to 1.5 μM against resistant strains of tuberculosis (TB) .
Anticancer Properties
Research has highlighted the potential anticancer effects of imidazo[1,2-a]pyridine derivatives. The compound under review has been associated with:
- Inhibition of Cancer Cell Proliferation : Compounds similar to this compound have shown efficacy in inhibiting the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Structure-Activity Relationship (SAR)
The SAR studies of imidazo[1,2-a]pyridine derivatives reveal crucial insights into how structural modifications influence biological activity:
Substituent | Effect on Activity |
---|---|
Methyl groups | Enhance lipophilicity and bioavailability |
Alkyl chains | Improve binding affinity to target proteins |
Functional groups | Determine specificity towards certain biological pathways |
These modifications can significantly impact the pharmacokinetic properties and overall efficacy of the compounds.
Study on Antitubercular Activity
A notable study evaluated the antitubercular activity of several imidazo[1,2-a]pyridine derivatives, including the compound . The results indicated that:
- Compound Efficacy : Compounds exhibited MIC values as low as 0.05 μM against resistant TB strains. This suggests a promising avenue for developing new treatments for drug-resistant tuberculosis .
Pharmacokinetic Properties
Research into the pharmacokinetic properties of these compounds has shown favorable profiles:
Parameter | Value |
---|---|
Plasma protein binding (%) | 99.89% (human) |
CYP enzyme inhibition (%) | CYP3A4: 52.2% |
Hepatocyte stability (%) | 0.19% remaining at 2 hrs |
These findings indicate that the compound maintains good stability and minimal metabolism in liver microsomes .
Properties
Molecular Formula |
C15H24N2O2 |
---|---|
Molecular Weight |
264.36 g/mol |
IUPAC Name |
propan-2-yl 2-(2-methylpropyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C15H24N2O2/c1-10(2)9-12-14(15(18)19-11(3)4)17-8-6-5-7-13(17)16-12/h10-11H,5-9H2,1-4H3 |
InChI Key |
DZPWJPSKXKWUBC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=C(N2CCCCC2=N1)C(=O)OC(C)C |
Origin of Product |
United States |
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